Talazoparib is an inhibitor of mammalian polyadenosine 5’-diphosphoribose polymerases (PARPs), enzymes responsible for regulating essential cellular functions, such as DNA transcription and DNA repair. Developed by Pfizer, talazoparib was first approved by the FDA in October 2018 and by the EMA in June 2019. It was approved by Health Canada in September 2020. Talazoparib is currently used in the treatment of BRCA-mutated breast cancer and HRR-mutated prostate cancer.
Talazoparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of talazoparib is as a Poly(ADP-Ribose) Polymerase Inhibitor.
Talazoparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential antineoplastic activity. Talazoparib selectively binds to PARP and prevents PARP-mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability and eventually leads to apoptosis. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks.
See also: Talazoparib Tosylate (active moiety of).
Talazoparib tosylate
CAS No.: 1373431-65-2
Cat. No.: VC0544481
Molecular Formula: C19H14F2N6O
Molecular Weight: 380.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1373431-65-2 |
---|---|
Molecular Formula | C19H14F2N6O |
Molecular Weight | 380.4 g/mol |
IUPAC Name | (11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one |
Standard InChI | InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 |
Standard InChI Key | HWGQMRYQVZSGDQ-HZPDHXFCSA-N |
Isomeric SMILES | CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F |
Canonical SMILES | CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Talazoparib tosylate is chemically identified as (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-ethylbenzenesulfonate (1:1) . The compound exhibits specific physical and chemical characteristics that influence its pharmaceutical applications.
Chemical Identity
Talazoparib tosylate possesses well-defined chemical properties that are essential for its pharmacological activity and formulation.
Table 1: Chemical Identity of Talazoparib Tosylate
Property | Value |
---|---|
Chemical Formula | C26H22F2N6O4S |
Molecular Weight | 552.56 g/mol |
CAS Number | 1373431-65-2 |
Alternative Names | BMN 673TS, BMN-673TS |
UNII | 02WK9U5NZC |
Physical Properties
The physical characteristics of talazoparib tosylate contribute to its stability, manufacturing requirements, and pharmaceutical performance.
Table 2: Physical Properties of Talazoparib Tosylate
Property | Characteristic |
---|---|
Appearance | White to yellow solid/powder |
Melting Point | Onset at 326°C |
Crystal Form | Single crystal form, no other polymorphs observed |
Hygroscopicity | Non-hygroscopic |
Chiral Centers | Contains two chiral centers |
Stability | Requires no special protection from humidity during handling, shipping, or storage |
Solubility Profile
The solubility characteristics of talazoparib tosylate are critical for its formulation and bioavailability.
Table 3: Solubility Profile of Talazoparib Tosylate
Medium | Solubility |
---|---|
Aqueous Solutions | Limited solubility, increases as pH increases |
Physiological pH Range (37°C) | 17 to 38 μg/mL (pH-independent) |
DMSO, DMA, DMF | Freely soluble |
Partition Coefficient (log P) | 1.6 (for talazoparib free base) |
Despite its relatively low aqueous solubility, the compound has sufficient solubility to provide sink conditions for the maximum dose of 1 mg .
Mechanism of Action
Talazoparib tosylate functions through a specific molecular mechanism that exploits vulnerabilities in cancer cells with defective DNA repair pathways.
PARP Inhibition
Talazoparib works by blocking the activity of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in repairing damaged DNA in cells . PARP enzymes are activated by single-strand DNA breaks and catalyze post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA .
Synthetic Lethality
The therapeutic efficacy of talazoparib tosylate is particularly pronounced in cancer cells harboring mutations in BRCA genes or certain other genes involved in DNA repair. These cancer cells cannot use a key DNA repair process called homologous recombination (HR) and depend on PARP enzymes for survival .
When talazoparib selectively binds to PARP, it prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway . This leads to:
-
Enhanced accumulation of DNA strand breaks
-
Promoted genomic instability
-
Eventual apoptosis (cell death)
This selective targeting represents a classic example of synthetic lethality, where the combination of a genetic deficiency (BRCA mutation) and a pharmacological intervention (PARP inhibition) leads to cell death specifically in cancer cells, while having less impact on normal cells with intact DNA repair mechanisms.
Clinical Applications
Talazoparib tosylate has received regulatory approval for specific cancer indications and continues to be investigated for additional applications.
Approved Indications
Currently, talazoparib tosylate is approved for use in:
The compound has a total of 3 approved and 4 investigational indications, with clinical trials reaching phase IV across various cancer types .
Ongoing Clinical Research
Research continues to explore additional applications for talazoparib tosylate. One notable ongoing investigation is its use as monotherapy in PALB2 mutation-associated advanced breast cancer .
Table 4: Key Inclusion Criteria for Talazoparib Monotherapy Trial in PALB2-Mutated Breast Cancer
Criteria | Requirements |
---|---|
Cancer Type | Histologically confirmed metastatic or recurrent HER2 negative breast cancer |
Genetic Profile | Deleterious or suspected deleterious mutation in PALB2 |
Patient Demographics | Women and men ≥ 18 years of age |
Performance Status | ECOG performance status of 0 to 2 |
Disease Measurement | Measurable disease per RECIST v1.1 |
Prior Treatment | No evidence of progression on platinum or within 8 weeks of last platinum dose |
Hematologic Function | ANC ≥ 1,500 cells/μL; Hemoglobin ≥ 9.0 g/dL; Platelets ≥ 100,000 cells/μL |
Hepatic Function | Bilirubin ≤ 1.5 times ULN (exceptions for Gilbert's syndrome) |
This ongoing clinical trial demonstrates the continuing exploration of talazoparib's efficacy in additional genetically defined patient populations .
Pharmacological Properties
The pharmacological profile of talazoparib tosylate influences its clinical application and administration.
Absorption and Distribution
Talazoparib tosylate is an orally bioavailable compound with specific absorption characteristics:
-
The compound demonstrates moderate permeability based on Caco-2 cell assay and human mass balance study data
-
It shows moderate apparent permeability (Papp) values with absorptive properties (apical to basolateral)
-
Despite relatively low aqueous solubility, it provides sufficient concentrations for therapeutic effect
Predicted Properties
Various computational and experimental methods have provided insights into talazoparib tosylate's properties:
Table 5: Predicted Pharmacological Properties
Property | Value | Source |
---|---|---|
Water Solubility | 0.101 mg/mL | ALOGPS |
logP | 2.93 | ALOGPS |
logP | 2.11 | Chemaxon |
logS | -3.6 | ALOGPS |
pKa (Strongest Acidic) | 9.48 | Chemaxon |
pKa (Strongest Basic) | 1.45 | Chemaxon |
Physiological Charge | 0 | Chemaxon |
Hydrogen Acceptor Count | 5 | Chemaxon |
Hydrogen Donor Count | 2 | Chemaxon |
Polar Surface Area | 84.2 Ų | Chemaxon |
Rotatable Bond Count | 3 | Chemaxon |
These properties contribute to understanding talazoparib tosylate's behavior in biological systems and its pharmaceutical formulation requirements .
Development History
The development of talazoparib tosylate represents a significant advancement in targeted cancer therapy, with several key milestones:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume